5-Chloro-2-(pyrimidin-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(pyrimidin-2-yl)benzoic acid is a heterocyclic aromatic compound that features a pyrimidine ring attached to a benzoic acid moiety with a chlorine atom at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(pyrimidin-2-yl)benzoic acid typically involves the coupling of a pyrimidine derivative with a chlorinated benzoic acid precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts to facilitate the formation of the carbon-carbon bond between the pyrimidine and benzoic acid moieties . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available raw materials. The process can include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps to achieve the desired product with high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-2-(pyrimidin-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium azide (NaN3) or thiourea can be employed under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(pyrimidin-2-yl)benzoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(pyrimidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways of bacteria, preventing them from coordinating activities such as biofilm formation and virulence factor production . The compound’s ability to bind to target proteins and disrupt their function is a key aspect of its biological activity .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-(pyridin-2-yl)benzoic acid: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains a bromine atom and a methoxycarbonyl group, used in the synthesis of SGLT2 inhibitors.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share the pyrimidine core and exhibit various biological activities.
Uniqueness: 5-Chloro-2-(pyrimidin-2-yl)benzoic acid is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a chlorinated benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H7ClN2O2 |
---|---|
Molekulargewicht |
234.64 g/mol |
IUPAC-Name |
5-chloro-2-pyrimidin-2-ylbenzoic acid |
InChI |
InChI=1S/C11H7ClN2O2/c12-7-2-3-8(9(6-7)11(15)16)10-13-4-1-5-14-10/h1-6H,(H,15,16) |
InChI-Schlüssel |
LRVGFWHPQLWBLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)C2=C(C=C(C=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.